molecular formula C15H19N3O2S B11167095 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B11167095
M. Wt: 305.4 g/mol
InChI Key: AQCWRINBPQXJRR-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a methoxybenzyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide typically involves the formation of the thiadiazole ring followed by the introduction of the methoxybenzyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. The methoxybenzyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the methoxybenzyl group, depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can influence the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other methoxybenzyl-containing compounds, which may lack the same range of activities.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)13(19)16-14-18-17-12(21-14)9-10-7-5-6-8-11(10)20-4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

AQCWRINBPQXJRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)CC2=CC=CC=C2OC

Origin of Product

United States

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